7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
Description
Properties
CAS No. |
950829-80-8 |
|---|---|
Molecular Formula |
C15H10N4O2S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H10N4O2S/c1-21-10-4-2-8(3-5-10)11-6-9(7-16)12-13(17-11)18-15(22)19-14(12)20/h2-6H,1H3,(H2,17,18,19,20,22) |
InChI Key |
HLGLBWDXVAAJNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-methoxyphenyl-2-cyanoacrylate. This intermediate undergoes cyclization with thiourea to yield the desired pyrimidine derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents used.
Common reagents include acids, bases, and other nucleophiles. Major products formed from these reactions include substituted pyrimidines and other derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the tetrahydropyrido structure is known to enhance biological activity by facilitating interactions with cellular targets.
- Antimicrobial Properties : Research has shown that similar compounds can possess antimicrobial activity. The sulfur and carbonitrile functional groups may contribute to this effect by disrupting microbial cell walls or metabolic pathways.
Biological Studies
The compound's interaction with biological systems makes it a candidate for further exploration in pharmacological studies.
- Enzyme Inhibition : The structural motifs present in this compound suggest potential as an enzyme inhibitor. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Binding : Investigations into receptor binding affinity could reveal its role in modulating neurotransmitter systems or other signaling pathways.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be used to create more complex molecules.
- Synthesis of Derivatives : The functional groups present allow for various chemical modifications through substitution reactions. This can lead to the development of new derivatives with enhanced properties or activities.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to or derived from 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of similar tetrahydropyrido compounds were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent anticancer effect.
Case Study 2: Antimicrobial Efficacy
Research published in another scientific outlet reported on the antimicrobial properties of related compounds. The study found that these compounds effectively inhibited the growth of several bacterial strains, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. In medicinal applications, it acts as an inhibitor of specific enzymes or receptors, disrupting cellular processes in target cells. For example, it has been shown to inhibit tyrosine kinase activity, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Core and Substituents
The pyrido[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 2, 4, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Differentiators of the Target Compound
- 4-Methoxyphenyl vs. Phenyl/Chlorophenyl : The electron-donating methoxy group may improve solubility and metabolic stability compared to halogenated analogs .
- Sulfanylidene vs. Dioxo Groups : The thioxo moiety at position 2 offers unique hydrogen-bonding and redox properties absent in dioxo derivatives (e.g., 4a-d) .
- Carbonitrile Placement: The 5-cyano group in the target compound is conserved across analogs, suggesting a critical role in scaffold rigidity and intermolecular interactions.
Biological Activity
The compound 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.5 g/mol . The structure features a tetrahydropyrido-pyrimidine core with a methoxyphenyl substituent and a sulfanylidene group. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 384.5 g/mol |
| Molecular Formula | C19H16N2O3S |
| InChI Key | HPUGWKNZOKZEFC-WJDWOHSUSA-N |
| LogP | 3.3801 |
| Polar Surface Area | 75.779 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydropyrido-pyrimidine framework followed by functionalization at various positions to introduce the methoxy and carbonitrile groups.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms, including the inhibition of DNA synthesis and modulation of cell signaling pathways. For instance, derivatives of pyrimidine have been shown to inhibit vital enzymes responsible for DNA biosynthesis, leading to cytotoxic effects on cancer cells .
Case Study:
A study investigated the anticancer activity of related pyrimidine derivatives against leukemia cell lines. The results demonstrated significant cytotoxicity, with some compounds achieving IC50 values as low as 6.7 μg/mL . This suggests that the target compound may also possess similar efficacy.
Antimicrobial Activity
Compounds containing the tetrahydropyrido-pyrimidine structure have been explored for their antimicrobial properties . The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial activity.
Research Findings:
In vitro studies have shown that related compounds exhibit significant antibacterial activity against various strains of bacteria, indicating that our compound could be similarly effective .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for cell proliferation.
- Receptor Modulation: It may also act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
